molecular formula C15H15FN4O2 B7152982 N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide

N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide

Cat. No.: B7152982
M. Wt: 302.30 g/mol
InChI Key: AMGHHPMOYDRGEI-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide: is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring

Properties

IUPAC Name

N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-7-13(19-15(21)11-1-2-17-18-10-11)9-14(8-12)20-3-5-22-6-4-20/h1-2,7-10H,3-6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGHHPMOYDRGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)NC(=O)C3=CN=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the morpholine and fluoro substituents. One common method involves the reaction of 3-fluoroaniline with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, it may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like minaprine and relugolix.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as linezolid.

Uniqueness: N-(3-fluoro-5-morpholin-4-ylphenyl)pyridazine-4-carboxamide is unique due to the combination of the pyridazine and morpholine rings, along with the fluoro substituent. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds.

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